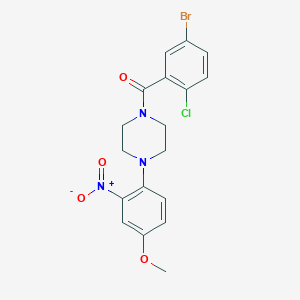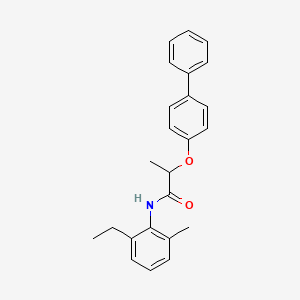
1-(5-bromo-2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Overview
Description
1-(5-bromo-2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine involves the inhibition of the target enzymes through the formation of a covalent bond between the compound and the active site of the enzyme. This results in the prevention of the enzymatic activity, leading to the accumulation of the substrate and ultimately the alleviation of the disease symptoms.
Biochemical and Physiological Effects
1-(5-bromo-2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and neuroprotective activities. These effects are attributed to the compound's ability to modulate the levels of various signaling molecules such as cytokines, reactive oxygen species, and neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(5-bromo-2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is its potent inhibitory activity against various enzymes, making it a potential therapeutic agent for various diseases. However, the compound's high reactivity and potential toxicity limit its use in lab experiments, requiring careful handling and appropriate safety measures.
Future Directions
1-(5-bromo-2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has several potential future directions for scientific research. These include:
1. Development of novel therapeutic agents for various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
2. Investigation of the compound's efficacy and safety in preclinical and clinical trials.
3. Exploration of the compound's potential applications in other fields such as agriculture and environmental science.
4. Elucidation of the compound's mechanism of action at the molecular level.
5. Development of new synthetic routes for the compound to improve its yield and purity.
Conclusion
In conclusion, 1-(5-bromo-2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is a chemical compound that has significant potential in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its potent inhibitory activity against various enzymes and its biochemical and physiological effects make it a potential therapeutic agent for various diseases. However, its high reactivity and potential toxicity require careful handling and appropriate safety measures. Further scientific research is needed to fully explore the compound's potential applications and elucidate its mechanism of action at the molecular level.
Scientific Research Applications
1-(5-bromo-2-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression, making this compound a potential therapeutic agent for these conditions.
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O4/c1-27-13-3-5-16(17(11-13)23(25)26)21-6-8-22(9-7-21)18(24)14-10-12(19)2-4-15(14)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRDSBXRXVYENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4178377.png)
![2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4178385.png)

![3-[3-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4178402.png)

![N-(2,3-dimethylphenyl)-4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4178420.png)
![N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178424.png)
![1-[4-(methylthio)phenyl]-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4178427.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178455.png)
![3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4178464.png)

![4-[2-amino-3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4178479.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4178480.png)